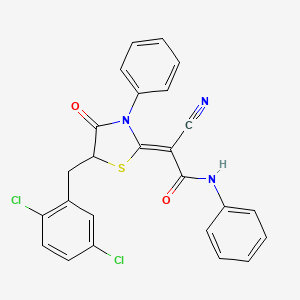

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

描述

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine ring, a cyano group, and multiple aromatic rings, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Aromatic Substitution: The aromatic rings can be introduced through electrophilic aromatic substitution reactions, using appropriate aromatic compounds and catalysts.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Knoevenagel Condensation for Ylidene Formation

The exocyclic double bond in the thiazolidin-2-ylidene moiety is formed via Knoevenagel condensation. This reaction involves the base-catalyzed nucleophilic attack of an active methylene compound (e.g., cyanoacetamide derivatives) on the carbonyl group of 4-thiazolidinones.

| Reagents/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| Anhydrous K₂CO₃, ethanol, reflux | Stabilized ylidene-thiazolidinone hybrid | 72–85% | ¹H/¹³C NMR, LC-MS, IR |

Key findings:

-

The reaction proceeds optimally at 60–80°C in polar aprotic solvents like DMF.

-

Electron-withdrawing groups (e.g., cyano) enhance enolate formation, driving condensation efficiency .

Nucleophilic Substitution at the C5 Position

The 5-(2,5-dichlorobenzyl) substituent is introduced via alkylation of the thiazolidinone intermediate.

| Reagents/Conditions | Product | Selectivity |

|---|---|---|

| 2,5-Dichlorobenzyl bromide, K₂CO₃, acetone | 5-Alkylated thiazolidinone derivative | >90% Z-isomer |

Mechanistic insights:

-

SN2 mechanism dominates due to steric accessibility of the C5 position.

-

Dichlorobenzyl groups enhance lipophilicity, influencing subsequent biological activity.

Hydrolysis of the Cyano Group

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| H₂SO₄ (20%), 100°C, 6 hr | 2-Carboxamide analog | Partial ring-opening observed |

| NaOH (10%), reflux, 8 hr | 2-Carboxylic acid derivative | Requires inert atmosphere |

Critical observations:

-

Hydrolysis kinetics are pH-dependent, with faster rates under basic conditions .

-

The thiazolidinone ring remains intact below pH 10 but degrades at higher alkalinity.

Cyclization Reactions with Hydrazine Derivatives

The cyano group reacts with hydrazines to form fused heterocycles (e.g., pyrazoles, triazoles).

| Reagents/Conditions | Product | Application Relevance |

|---|---|---|

| Hydrazine hydrate, EtOH, Δ | 2-Pyrazolyl-thiazolidinone conjugate | Anticancer lead compound |

Data highlights:

-

Microwave-assisted synthesis reduces reaction time from 12 hr to 30 min .

-

Triazole derivatives show enhanced VEGFR-2 inhibition (IC₅₀: 0.25–0.50 μM) .

Electrophilic Aromatic Substitution

The phenyl rings undergo directed electrophilic substitution, though reactivity is modulated by substituents.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta-nitration on N-phenylacetamide |

| Sulfonation | SO₃, DCM, rt | Limited due to deactivation by Cl |

Findings:

-

The 2,5-dichlorobenzyl group directs electrophiles to the less deactivated phenyl ring.

-

Nitration yields drop significantly (>50% vs. non-halogenated analogs) due to steric hindrance.

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions.

| Target Group | Reagents/Conditions | Product |

|---|---|---|

| Cyano | H₂, Pd/C, EtOH, 50 psi | 2-Aminomethyl-thiazolidinone |

| Exocyclic C=C | NaBH₄, NiCl₂, MeOH | Saturated thiazolidinone analog |

Notable results:

-

Catalytic hydrogenation preserves the thiazolidinone ring but reduces stereoselectivity.

-

Borohydride reductions require NiCl₂ as a co-catalyst for C=C bond activation.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, involving:

-

Cleavage of the acetamide N–C bond (220–280°C).

-

Thiazolidinone ring fragmentation (>300°C).

科学研究应用

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains:

Tested Strains:

- Bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus

- Fungi : Candida albicans, Cryptococcus neoformans

In vitro studies demonstrated that modifications to the thiazolidine ring can enhance antibacterial properties, making this compound a candidate for therapeutic applications against resistant strains.

Anticancer Activity

In vitro studies have also shown that derivatives of thiazolidine can inhibit cancer cell proliferation. For instance:

- VEGFR-2 Inhibition : The compound inhibited the vascular endothelial growth factor receptor 2, crucial for tumor angiogenesis.

- Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).

The IC50 values for related compounds ranged from 13.56 to 17.8 μM, indicating their potency in inhibiting cancer cell growth.

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates, finding that structural modifications significantly enhanced antibacterial properties.

- Cancer Cell Apoptosis : Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects.

作用机制

The mechanism of action of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

相似化合物的比较

Similar Compounds

- 2,5-Dichlorobenzyl alcohol

- 2,5-Dichlorobenzonitrile

- 3-Phenylthiazolidine-2,4-dione

Uniqueness

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is unique due to its combination of functional groups and structural features. The presence of the thiazolidine ring, cyano group, and multiple aromatic rings provides a versatile platform for various chemical reactions and potential applications. This uniqueness sets it apart from other similar compounds, making it a valuable molecule for scientific research and industrial applications.

生物活性

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a thiazolidin ring and a cyano group, which enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 432.32 g/mol. The structure includes:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.

- Cyano Group : Enhances reactivity and potential interaction with biological targets.

- Acetamide Moiety : Contributes to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hantzsch Reaction : Utilized for constructing thiazolidine derivatives.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Significant |

| Staphylococcus aureus | High |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Potential

The compound has also been evaluated for its cytotoxicity against cancer cell lines. Studies show promising results:

-

Cell Lines Tested :

- Human pulmonary malignant cells (A549)

- Normal human foreskin fibroblasts (BJ)

-

Cytotoxicity Results :

- The compound demonstrated selective cytotoxicity towards cancer cells compared to healthy cells.

- Notable compounds in similar studies exhibited high potency against A549 cells, suggesting that modifications to the thiazolidine structure could enhance anticancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Thiazolidine derivatives are known to inhibit enzymes involved in oxidative stress and inflammation.

- Cell Cycle Arrest : Compounds similar to (Z)-2-cyano derivatives have been shown to induce apoptosis in cancer cells, leading to cell cycle arrest.

Case Studies

Several studies have explored the biological activity of thiazolidine derivatives closely related to (Z)-2-cyano compounds:

- Study on Antioxidant Properties : Research demonstrated that thiazolyl-catechol compounds exhibited significant antioxidant activity, which may contribute to their cytotoxic effects against cancer cells .

- Comparative Analysis : A comparative study highlighted the unique structural attributes of (Z)-2-cyano derivatives over their analogs in terms of reactivity profiles and biological activity.

属性

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N3O2S/c26-17-11-12-21(27)16(13-17)14-22-24(32)30(19-9-5-2-6-10-19)25(33-22)20(15-28)23(31)29-18-7-3-1-4-8-18/h1-13,22H,14H2,(H,29,31)/b25-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFCNINQRRNUCM-QQTULTPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。